
N,N'-Di-tert-butyl-P-methylphosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbis(tert-butylamino)phosphine oxide is a compound belonging to the class of aminophosphine oxides These compounds are characterized by the presence of both amino and phosphine oxide functional groups, which impart unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(tert-butylamino)phosphine oxide typically involves the reaction of tert-butylamine with a suitable phosphine precursor. One common method is the reaction of tert-butylamine with methylphosphonous dichloride, followed by oxidation to form the phosphine oxide. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is typically carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of Methylbis(tert-butylamino)phosphine oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbis(tert-butylamino)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Methylbis(tert-butylamino)phosphine oxide can yield higher oxidation state phosphine oxides, while substitution reactions can introduce various functional groups onto the amino moieties.
Wissenschaftliche Forschungsanwendungen
Methylbis(tert-butylamino)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing transition metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its ability to modify the properties of these materials.
Wirkmechanismus
The mechanism of action of Methylbis(tert-butylamino)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and amino functional groups. These interactions can lead to the formation of stable complexes with transition metals, which can then participate in catalytic cycles. The compound’s ability to donate and accept electrons makes it a versatile ligand in various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tri-n-octylphosphine oxide (TOPO)
- Tris(2-ethylhexyl)phosphine oxide (TEHPO)
- Bis[(di-n-hexylphosphinyl)methane] (HDPM)
- Bis[bis(2-ethylbutyl)phosphinyl]methane (EBDPM)
Uniqueness
Methylbis(tert-butylamino)phosphine oxide is unique due to the presence of both tert-butylamino and phosphine oxide groups, which impart distinct electronic and steric properties. These properties enhance its ability to stabilize metal complexes and participate in a wide range of chemical reactions. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
79371-01-0 |
|---|---|
Molekularformel |
C9H23N2OP |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
N-[(tert-butylamino)-methylphosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H23N2OP/c1-8(2,3)10-13(7,12)11-9(4,5)6/h1-7H3,(H2,10,11,12) |
InChI-Schlüssel |
RTKAXGMSAGQFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NP(=O)(C)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


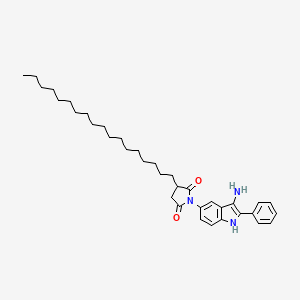
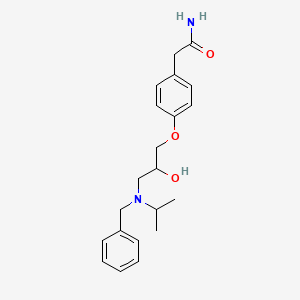
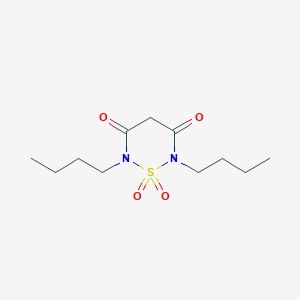

![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
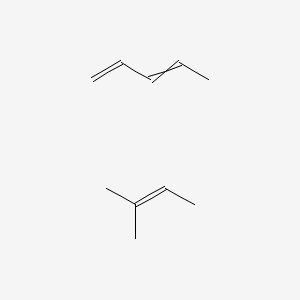
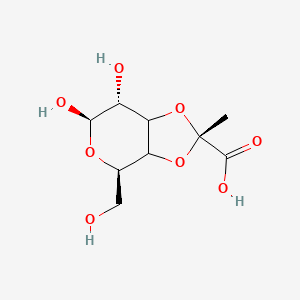
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
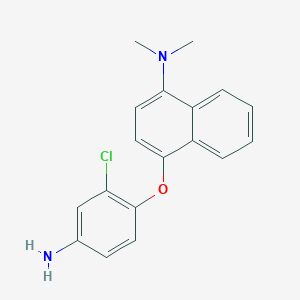


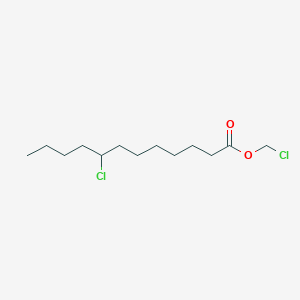
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
